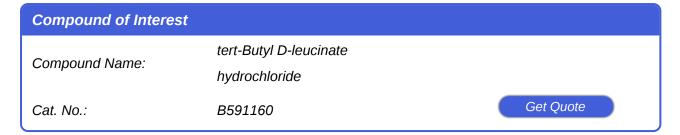


An In-depth Technical Guide to D-Leucine tertbutyl ester hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, experimental protocols, and applications of D-Leucine tert-butyl ester hydrochloride. This compound is a crucial chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development.

Core Structural and Physical Information

D-Leucine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of D-leucine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-leucine, preventing it from participating in unwanted side reactions during chemical synthesis. This protection strategy is fundamental in the stepwise construction of complex molecules such as peptides and peptidomimetics.

Physicochemical Properties

The key physicochemical properties of D-Leucine tert-butyl ester hydrochloride are summarized in the table below, providing a quick reference for laboratory use.



Property	Value
CAS Number	13081-32-8
Molecular Formula	C10H21NO2·HCl
Molecular Weight	223.7 g/mol
Appearance	White to off-white crystalline powder
Melting Point	163 - 166 °C
Optical Rotation	$[\alpha]^{20}/D \approx -19^{\circ}$ (c=2 in Ethanol)
Purity	Typically ≥98%

Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

Identifier Type	Identifier
Synonyms	(R)-2-Amino-4-methylpentanoic acid tert-butyl ester hydrochloride, H-D-Leu-OtBu·HCl
SMILES	CC(C)CINVALID-LINKC(=O)OC(C)(C)C.CI
InChI	InChI=1S/C10H21NO2.CIH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m1./s1

Experimental Protocols Synthesis of D-Leucine tert-butyl ester hydrochloride

A general and widely applicable method for the synthesis of amino acid tert-butyl esters involves the acid-catalyzed esterification of the corresponding amino acid with isobutylene. The resulting free base is then converted to the hydrochloride salt.

Materials:



- D-Leucine
- Dioxane (or another suitable solvent)
- p-Toluenesulfonic acid (PTSA) or another strong acid catalyst
- Isobutylene
- 10% Sodium bicarbonate solution
- Brine
- Dry diethyl ether
- Hydrogen chloride (gas or solution in ether)

Procedure:

- Suspend D-Leucine in a suitable solvent such as dioxane in a pressure vessel (autoclave).
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).
- Introduce an excess of isobutylene into the sealed vessel.
- Stir the reaction mixture at room temperature for 2-5 days. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, vent the excess isobutylene in a fume hood.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine to remove the acid catalyst and any unreacted amino acid.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the D-Leucine tert-butyl ester as a free base.
- Dissolve the free base in a minimal amount of dry diethyl ether and cool the solution to 0 °C
 or lower.



- Slowly add one equivalent of a solution of hydrogen chloride in dry ether.
- The D-Leucine tert-butyl ester hydrochloride will precipitate as a white solid.
- Collect the solid by filtration, wash with cold dry diethyl ether, and dry under vacuum to yield the final product.

Solid-Phase Peptide Synthesis (SPPS) using D-Leucine tert-butyl ester hydrochloride

D-Leucine tert-butyl ester hydrochloride is a valuable building block for the incorporation of D-leucine residues into peptide chains using solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the Fmoc/tBu strategy.

Materials:

- Fmoc-protected amino acids (including the desired D-Leucine, which would be coupled as Fmoc-D-Leu-OH after deprotection of the purchased ester)
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution in DMF (typically 20%)
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS))
- Cold diethyl ether

Procedure:



- Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
- Washing: Thoroughly wash the resin with DMF and DCM to remove piperidine and byproducts.
- Amino Acid Coupling:
 - Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-Leu-OH) using a coupling reagent and a base in DMF.
 - Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.
- Washing: Wash the resin with DMF and DCM to remove excess reagents.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection: Once the peptide chain is fully assembled, remove the N-terminal Fmoc group.
- Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to cleave the peptide from the resin and remove acid-labile sidechain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for D-Leucine tert-butyl ester hydrochloride can be obtained through standard analytical techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy



The proton NMR spectrum of D-Leucine tert-butyl ester hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show the following signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.9	Doublet	6H	(CH₃)₂CH-
~1.5	Singlet	9Н	-C(CH ₃)3
~1.7	Multiplet	3H	-CH2-CH(CH3)2
~4.0	Triplet	1H	α-СН
~8.5	Broad Singlet	3H	-NH₃+

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to exhibit the following resonances:

Chemical Shift (ppm)	Assignment
~21-23	(CH₃)₂CH-
~25	(CH₃)₂CH-
~28	-C(CH ₃) ₃
~40	-CH₂-
~53	α-CH
~84	-C(CH ₃) ₃
~170	C=O (ester)

FTIR Spectroscopy

The infrared spectrum would display characteristic absorption bands for the functional groups present in the molecule:



Wavenumber (cm⁻¹)	Assignment
2800-3200	N-H stretch (amine salt)
2960-2870	C-H stretch (aliphatic)
~1740	C=O stretch (ester)
~1580	N-H bend (amine salt)
1250-1150	C-O stretch (ester)

Mass Spectrometry

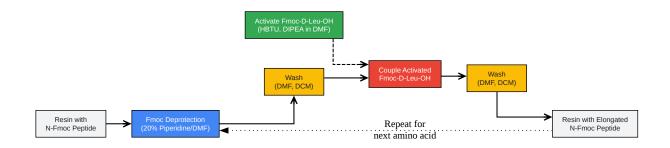
In mass spectrometry, the molecule would likely fragment through characteristic pathways for amino acid esters. The tert-butyl group is prone to loss as a stable carbocation.

m/z	Fragment
188.16	[M-CI] ⁺ (free amine)
132.10	[M-Cl - C ₄ H ₈] ⁺ (loss of isobutylene)
86.09	[M-CI - COOC(CH ₃) ₃] ⁺
57.07	[C(CH ₃) ₃] ⁺

Visualized Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow for the incorporation of a D-leucine residue into a growing peptide chain on a solid support, a primary application of D-Leucine tert-butyl ester hydrochloride (after conversion to its Fmoc-protected form).





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To cite this document: BenchChem. [An In-depth Technical Guide to D-Leucine tert-butyl ester hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b591160#d-leucine-tert-butyl-ester-hydrochloride-structural-information]

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